molecular formula C15H17N5O3S2 B2540846 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 921083-12-7

5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2540846
CAS No.: 921083-12-7
M. Wt: 379.45
InChI Key: HDHCHALWZUCQOQ-UHFFFAOYSA-N
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Description

5-Ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that bridges organic chemistry and pharmaceuticals. It features unique structural elements like the tetrazole ring and thiophene moiety, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The compound can be synthesized via a multi-step process starting from commercially available 4-methoxyphenyl hydrazine and ethyl thiophene-2-carboxylate. The process involves:

    • Condensation reactions.

    • Cyclization to form the tetrazole ring.

    • Subsequent sulfonation to introduce the sulfonamide group.

  • Industrial Production Methods: : Scaling up for industrial purposes often utilizes continuous flow reactors to maintain optimal reaction conditions like temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation under acidic or neutral conditions, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the nitro group in the 4-methoxyphenyl moiety can be performed using hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Halogenation and nitration reactions are common, with specific reagents and conditions adjusting the position and type of substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Use of halogens (Cl₂, Br₂) under anhydrous conditions.

Major Products

  • Oxidation: : Formation of thiophene sulfoxides and sulfones.

  • Reduction: : Conversion of nitro group to an amine.

  • Substitution: : Various halo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

  • Catalysis: : Serving as a ligand in coordination chemistry.

  • Synthesis: : Intermediate for more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural mimicry.

Medicine

  • Drug Development: : Investigated for its potential as an anti-inflammatory or anti-cancer agent.

Industry

  • Material Science: : Utilized in the synthesis of novel polymers with unique properties.

Mechanism of Action

The compound's activity is attributed to its ability to mimic natural substrates and interact with specific molecular targets. For instance, its tetrazole ring can form hydrogen bonds with enzyme active sites, inhibiting their function. The thiophene moiety can intercalate with DNA, disrupting replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Differing by the nitro group, which affects its reactivity and biological activity.

  • 5-ethyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide: : Featuring a chlorine substituent, leading to changes in electron distribution and pharmacokinetics.

Uniqueness

The specific combination of ethyl, methoxyphenyl, and thiophene-sulfonamide groups in 5-ethyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide imparts unique chemical reactivity and biological interactions not observed in its analogs. This makes it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

5-ethyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S2/c1-3-13-8-9-15(24-13)25(21,22)16-10-14-17-18-19-20(14)11-4-6-12(23-2)7-5-11/h4-9,16H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHCHALWZUCQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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